molecular formula C12H12N2 B3348009 1H-Imidazole, 2-phenyl-1-(2-propenyl)- CAS No. 14967-25-0

1H-Imidazole, 2-phenyl-1-(2-propenyl)-

Cat. No.: B3348009
CAS No.: 14967-25-0
M. Wt: 184.24 g/mol
InChI Key: HALHUSQDSVRAEW-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-phenyl-1-(2-propenyl)- is a heterocyclic organic compound featuring an imidazole ring substituted with a phenyl group at the 2-position and a propenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-phenyl-1-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with glyoxal and ammonium acetate, followed by the introduction of a propenyl group through alkylation. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the cyclization and alkylation processes.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems ensures consistent quality and scalability. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-phenyl-1-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or propenyl groups, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1H-Imidazole, 2-phenyl-1-(2-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

    1H-Imidazole, 2-phenyl-: Lacks the propenyl group, offering different reactivity and applications.

    1H-Imidazole, 2-methyl-1-(2-propenyl)-: Substituted with a methyl group instead of a phenyl group, affecting its chemical properties and uses.

Properties

IUPAC Name

2-phenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-9-14-10-8-13-12(14)11-6-4-3-5-7-11/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALHUSQDSVRAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482773
Record name 1H-Imidazole, 2-phenyl-1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14967-25-0
Record name 2-Phenyl-1-(2-propen-1-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14967-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-phenyl-1-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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